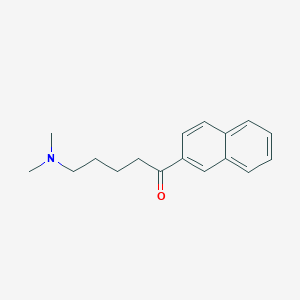
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one typically involves the reaction of naphthalene-2-carboxaldehyde with a suitable amine, followed by a series of chemical transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve steps such as condensation, reduction, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Explored for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one involves its interaction with the central nervous system. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include neurotransmitter transporters and receptors, which mediate the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methcathinone: Another synthetic cathinone with similar stimulant properties.
Mephedrone: Known for its psychoactive effects and used recreationally.
MDPV (Methylenedioxypyrovalerone): A potent stimulant with a high potential for abuse.
Uniqueness
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its naphthalene ring differentiates it from other cathinones, potentially leading to different interactions with biological targets and varying effects on the central nervous system.
Eigenschaften
CAS-Nummer |
918648-44-9 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-6-5-9-17(19)16-11-10-14-7-3-4-8-15(14)13-16/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3 |
InChI-Schlüssel |
JWHWHCFZKVKVTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



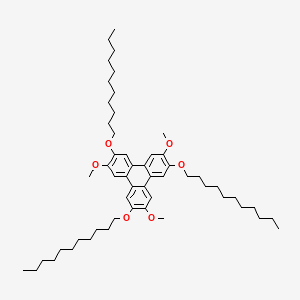

![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)


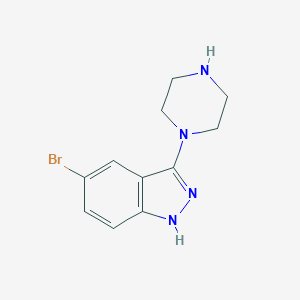
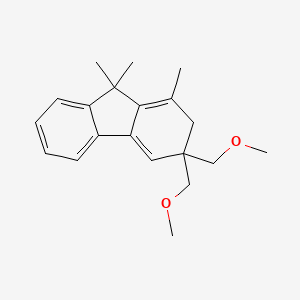
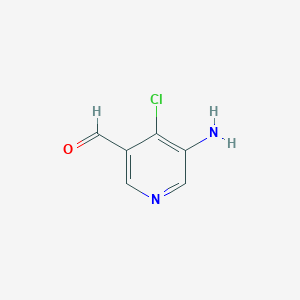
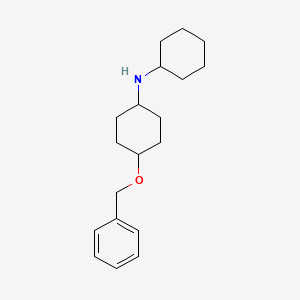
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
